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Abstract
(2S,3S)-2-Amino-3-methoxybutanoic acid (CAS Number: 104195-80-4), a structurally unique

non-proteinogenic amino acid, has emerged as a critical chiral building block in the synthesis of

complex, biologically active molecules. As the O-methylated derivative of L-allothreonine, its

distinct stereochemistry and functional group arrangement offer significant advantages in the

design of novel therapeutics. This guide provides a comprehensive overview of its

physicochemical properties, synthesis, analytical characterization, and applications, with a

particular focus on its role in the development of potent anticancer agents. The methodologies

and insights presented herein are intended to support researchers in the effective utilization of

this versatile synthetic intermediate.

Introduction and Significance
(2S,3S)-2-Amino-3-methoxybutanoic acid is a derivative of butanoic acid featuring an amino

group at the C2 position and a methoxy group at the C3 position, with both chiral centers in the

(S) configuration. Unlike its hydroxylated counterpart, L-allothreonine, the O-methylation of the

side chain imparts distinct properties, including altered polarity and hydrogen bonding capacity.

These modifications are of particular interest in medicinal chemistry, where subtle structural

changes can lead to significant improvements in a molecule's pharmacokinetic and

pharmacodynamic profile.
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The primary significance of (2S,3S)-2-Amino-3-methoxybutanoic acid lies in its incorporation

into synthetic analogues of dolastatin 10, a highly potent antineoplastic pentapeptide.[1][2]

Dolastatin 10 and its derivatives are powerful inhibitors of tubulin polymerization, a validated

mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3] The use of (2S,3S)-2-
Amino-3-methoxybutanoic acid and other non-natural amino acids allows for the fine-tuning

of the pharmacological properties of these synthetic analogues, leading to the development of

more effective and targeted cancer therapies, including antibody-drug conjugates (ADCs).[2]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (2S,3S)-2-Amino-3-
methoxybutanoic acid is essential for its effective use in synthesis and analysis. The key

properties are summarized in the table below.

Property Value Source

CAS Number 104195-80-4 PubChem[4]

Molecular Formula C₅H₁₁NO₃ PubChem[4]

Molecular Weight 133.15 g/mol PubChem[4]

IUPAC Name
(2S,3S)-2-amino-3-

methoxybutanoic acid
PubChem[4]

Appearance
White crystalline powder or

flakes

Solubility Soluble in water

Optical Rotation +25° to +29° (c=0.5, 6 N HCl)

Spectroscopic Data:

While a definitive, published high-resolution spectrum for the unprotected amino acid is not

readily available, based on the known spectra of L-allothreonine and related O-methylated

amino acids, the following characteristic signals in ¹H NMR (in D₂O) can be anticipated:

δ 4.0-4.2 ppm (d, 1H): Proton on the α-carbon (C2).
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δ 3.6-3.8 ppm (dq, 1H): Proton on the β-carbon (C3).

δ 3.3-3.5 ppm (s, 3H): Protons of the methoxy group.

δ 1.2-1.4 ppm (d, 3H): Protons of the methyl group at C4.

For ¹³C NMR, the expected chemical shifts would be in the regions of:

δ 170-175 ppm: Carboxylic acid carbon.

δ 70-75 ppm: β-carbon (C3).

δ 55-60 ppm: α-carbon (C2) and methoxy carbon.

δ 15-20 ppm: Methyl carbon (C4).

Synthesis and Manufacturing
The synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid typically starts from the

commercially available and relatively inexpensive amino acid, L-allothreonine. The key

transformation is the stereoretentive methylation of the side-chain hydroxyl group. A general

and effective strategy involves a two-step process of protection followed by methylation.

Synthetic Strategy Overview
The rationale behind a multi-step synthesis is to ensure selectivity. The amino and carboxylic

acid functionalities of the starting L-allothreonine must be protected to prevent them from

reacting during the O-methylation step. Following the methylation of the hydroxyl group, the

protecting groups are removed to yield the final product.

Synthesis Workflow

L-Allothreonine N,O-Protected L-AllothreonineProtection (e.g., Boc, Esterification) O-Methylated Intermediate
O-Methylation (e.g., MeI, Ag₂O)

(2S,3S)-2-Amino-3-methoxybutanoic acidDeprotection (e.g., TFA, Hydrolysis)
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General synthetic workflow for (2S,3S)-2-Amino-3-methoxybutanoic acid.

Illustrative Experimental Protocol
The following protocol is an illustrative example based on standard procedures for the

protection and O-methylation of amino acids.

Step 1: Protection of L-Allothreonine

Amino Group Protection: Dissolve L-allothreonine in a suitable solvent system (e.g., a

mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the

dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature

until completion (monitored by TLC).

Carboxylic Acid Protection: The resulting N-Boc-L-allothreonine is then esterified. A common

method is to react it with a methylating agent like methyl iodide in the presence of a mild

base such as potassium carbonate in a solvent like DMF.

Purification: The fully protected intermediate, N-Boc-L-allothreonine methyl ester, is purified

by column chromatography on silica gel.

Step 2: O-Methylation

Reaction Setup: Dissolve the purified, protected L-allothreonine in a suitable aprotic solvent

(e.g., dichloromethane or DMF).

Methylation: Add a methylating agent such as methyl iodide and a base that can activate the

hydroxyl group. A common and effective base for this purpose is silver(I) oxide (Ag₂O), which

acts as a mild base and a halide scavenger. The reaction is typically stirred at room

temperature in the dark to prevent the light-induced decomposition of the silver salts.

Workup and Purification: After the reaction is complete, the silver salts are removed by

filtration. The filtrate is concentrated, and the resulting O-methylated intermediate is purified

by column chromatography.

Step 3: Deprotection
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Boc Group Removal: The N-Boc group is removed under acidic conditions, typically by

treating the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane.

Ester Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid using a base

such as lithium hydroxide (LiOH) in a mixture of THF and water.

Final Purification: The final product, (2S,3S)-2-Amino-3-methoxybutanoic acid, is isolated

and purified, often by ion-exchange chromatography or recrystallization.

Analytical Characterization
Ensuring the chemical and stereochemical purity of (2S,3S)-2-Amino-3-methoxybutanoic
acid is paramount for its use in pharmaceutical synthesis. A combination of chromatographic

and spectroscopic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of (2S,3S)-2-
Amino-3-methoxybutanoic acid.

Illustrative Chiral HPLC Method:

Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec

CHIROBIOTIC T column, is often effective for the direct separation of underivatized amino

acid enantiomers.

Mobile Phase: A mixture of methanol, water, and a small amount of an acidic modifier like

formic acid is a good starting point. The ratio of the organic modifier to the aqueous phase is

a critical parameter for optimizing resolution.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (MS)

for higher sensitivity and selectivity.
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Analytical Workflow

Sample of (2S,3S)-2-Amino-3-
methoxybutanoic acid

Dissolve in Mobile Phase

Inject into Chiral HPLC System

Separation of Enantiomers on CSP

Detection (UV or MS)

Data Analysis (Purity and e.e. determination)
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Workflow for the chiral HPLC analysis of (2S,3S)-2-Amino-3-methoxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule. Both ¹H and ¹³C

NMR are essential for full characterization. The expected chemical shifts are outlined in Section

2.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected

monoisotopic mass is 133.0739 g/mol .[4]

Applications in Drug Discovery and Development
The primary application of (2S,3S)-2-Amino-3-methoxybutanoic acid is as a specialized

building block in the synthesis of complex peptides with therapeutic potential.

Dolastatin 10 Analogues
As previously mentioned, this O-methylated amino acid is a key component in the synthesis of

analogues of dolastatin 10.[1][2] These synthetic peptides, often referred to as auristatins, are

highly cytotoxic and are used as payloads in antibody-drug conjugates (ADCs). The inclusion of

non-natural amino acids like (2S,3S)-2-Amino-3-methoxybutanoic acid can:

Enhance Metabolic Stability: The methoxy group can protect the side chain from enzymatic

degradation, increasing the in vivo half-life of the peptide.

Modulate Lipophilicity: The change from a hydroxyl to a methoxy group alters the polarity of

the molecule, which can affect its cell permeability and overall pharmacokinetic properties.

Fine-tune Binding Interactions: The stereochemistry and functionality of the amino acid can

influence how the final peptide binds to its biological target (tubulin), potentially leading to

increased potency or an altered activity profile.

Other Potential Applications
The unique structural features of (2S,3S)-2-Amino-3-methoxybutanoic acid make it a

valuable building block for the synthesis of other complex natural products and their analogues,

as well as for the creation of novel peptide-based therapeutics beyond the dolastatins.

Biological Activity
There is currently no significant evidence to suggest that (2S,3S)-2-Amino-3-
methoxybutanoic acid possesses potent biological activity on its own. Its utility in drug

discovery is primarily as a structural component that contributes to the overall activity of a

larger molecule. The modification of peptides with N-methylated or O-methylated amino acids
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is a well-established strategy to improve their drug-like properties, such as resistance to

proteolysis and enhanced membrane permeability.[1][5]

Safety and Handling
As with all laboratory chemicals, (2S,3S)-2-Amino-3-methoxybutanoic acid should be

handled with appropriate care.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when

handling the compound.

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated

area or a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
(2S,3S)-2-Amino-3-methoxybutanoic acid is a valuable and specialized chiral building block

with significant applications in medicinal chemistry and drug development. Its unique

stereochemistry and O-methylated side chain make it a key component in the synthesis of

potent anticancer agents, most notably analogues of dolastatin 10. This guide has provided a

comprehensive overview of its properties, synthesis, and analysis, offering a foundation for

researchers to effectively utilize this important compound in the pursuit of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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